EP4 receptor antagonist 1

Prostanoid Receptor Selectivity Off-Target Risk Assessment PGE2 Signaling

Researchers requiring a validated, orally bioavailable EP4 antagonist for cancer immunotherapy face inconsistent potency and species selectivity across tool compounds. EP4 receptor antagonist 1 (CAS 2287259-07-6) resolves this with definitive pharmacology: - Human EP4 IC50 = 6.1 nM (calcium flux) with >1,600-fold selectivity over EP1/EP2/EP3 (IC50 >10 μM). - Oral bioavailability F = 48.0% (mouse), t1/2 = 4.7 h, enabling robust in vivo dosing. - Validated in CT26 colon carcinoma model: 54.7-63.8% tumor growth inhibition at 50-150 mg/kg p.o., with CD8+ T cell infiltration. Supplied with rigorous analytical documentation for immediate experimental deployment.

Molecular Formula C23H21F3N4O3
Molecular Weight 458.4 g/mol
Cat. No. B8103730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP4 receptor antagonist 1
Molecular FormulaC23H21F3N4O3
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCC=CC1=C(N(N=N1)CC2=CC=C(C=C2)C(F)(F)F)C(=O)NC(C)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C23H21F3N4O3/c1-3-4-19-20(21(31)27-14(2)16-7-9-17(10-8-16)22(32)33)30(29-28-19)13-15-5-11-18(12-6-15)23(24,25)26/h3-12,14H,13H2,1-2H3,(H,27,31)(H,32,33)/b4-3+/t14-/m0/s1
InChIKeyZTWUZRMXAVDXJV-XGACYXMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EP4 Receptor Antagonist 1: Identity and Pharmacology


EP4 receptor antagonist 1 (CAS: 2287259-07-6) is a highly potent and selective competitive antagonist of the prostaglandin E2 (PGE2) EP4 receptor subtype, developed for cancer immunotherapy applications [1]. The compound inhibits human EP4 receptor activity with an IC50 of 6.1 nM in a calcium flux assay using CHO-Gα16 cells and shows species cross-reactivity against the mouse EP4 receptor with an IC50 of 16.2 nM [1][2]. It exhibits marked selectivity over related prostanoid receptors, with IC50 values exceeding 10 μM for human EP1, EP2, and EP3 subtypes [1]. In functional assays, EP4 receptor antagonist 1 dose-dependently inhibits PGE2-stimulated β-arrestin recruitment in HEK293-EP4 cells with an IC50 of 0.4 ± 0.1 nM and suppresses cAMP accumulation with an IC50 of 18.7 ± 0.6 nM [1][2]. The compound demonstrates oral bioavailability in mice (F = 48.0%) with a favorable half-life of 4.7 hours [1].

EP4 Receptor Antagonist 1: Why Substitution Fails


The EP4 antagonist landscape comprises chemically and pharmacologically heterogeneous compounds with divergent selectivity profiles, species-dependent potency, functional signaling bias, and pharmacokinetic properties that preclude simple substitution [1][2]. While CJ-42794 (CJ-042794) demonstrates oral activity and 200-fold EP4 selectivity in pain and ulcer models, its potency (IC50 = 10 nM) and selectivity window differ meaningfully from EP4 receptor antagonist 1 (>1,600-fold selectivity) [3]. BAY-1316957 shows reduced potency (IC50 = 15.3 nM) against the human receptor . The veterinary-approved grapiprant exhibits species-specific pharmacology optimized for canine EP4 (IC50 = 35 nM, Ki = 24 nM) and lacks the extensive preclinical validation in murine cancer immunotherapy models documented for EP4 receptor antagonist 1 [4]. Furthermore, ultra-potent analogs such as EP4 receptor antagonist 7 (IC50 = 1.1 nM) and EP4 antagonist 14 (IC50 = 1.1 nM) demonstrate higher in vitro affinity but lack published oral bioavailability data equivalent to the F = 48.0% established for EP4 receptor antagonist 1 . Therefore, substitution without re-validation of species-specific potency, functional assay readout, and in vivo PK profile is scientifically unsound.

EP4 Receptor Antagonist 1: Quantitative Differentiation Evidence


Subtype Selectivity vs. CJ-42794 and BAY-1316957

EP4 receptor antagonist 1 demonstrates superior EP4 subtype selectivity compared to CJ-42794, with an IC50 selectivity ratio exceeding 1,639-fold against EP1, EP2, and EP3 receptors (IC50 >10,000 nM for all three subtypes vs. 6.1 nM for human EP4) [1]. In contrast, CJ-42794 exhibits a 200-fold selectivity window (pKi = 8.5 for EP4; approximately 200-fold over EP1-3) [2]. BAY-1316957, while also highly selective, shows moderately reduced absolute potency against human EP4 (IC50 = 15.3 nM) compared to EP4 receptor antagonist 1 .

Prostanoid Receptor Selectivity Off-Target Risk Assessment PGE2 Signaling

β-Arrestin Recruitment Potency vs. CJ-42794

In the β-arrestin recruitment assay, a functionally distinct readout from calcium flux, EP4 receptor antagonist 1 inhibits PGE2-stimulated β-arrestin recruitment in HEK293-EP4 cells with an IC50 of 0.4 ± 0.1 nM [1][2]. CJ-42794 has not been reported to have a published β-arrestin recruitment IC50 under identical conditions, limiting its characterized functional profile to calcium flux and cAMP accumulation endpoints [3]. The absence of comparative β-arrestin data for CJ-42794 prevents a direct quantitative comparison, but establishes EP4 receptor antagonist 1 as a compound with more comprehensively characterized functional antagonism across multiple signaling readouts.

β-Arrestin Signaling Bias GPCR Functional Selectivity PGE2-Mediated Pathways

Monotherapy Tumor Growth Inhibition

EP4 receptor antagonist 1 produces dose-dependent tumor growth inhibition (TGI) in the CT26 syngeneic murine colon carcinoma model, achieving 24.6% TGI at 16 mg/kg, 54.7% TGI at 50 mg/kg, and 63.8% TGI at 150 mg/kg when administered orally once daily for two weeks [1][2]. Treatment was well-tolerated with no significant body weight loss observed across all dose cohorts [1]. In contrast, CJ-42794 has been evaluated primarily in pain and inflammation models (rat inflammatory pain, gastric ulcer) rather than tumor models, and lacks published monotherapy TGI data in cancer immunotherapy settings [3][4].

Cancer Immunotherapy Colon Carcinoma Model Tumor Growth Inhibition (TGI)

Oral Pharmacokinetics in Mice vs. BAY-1316957

EP4 receptor antagonist 1 demonstrates well-characterized oral pharmacokinetics in mice, exhibiting moderate clearance (CL = 1.7 L/h/kg) following intravenous administration (1 mg/kg) and good oral bioavailability (F = 48.0%) following oral administration (5 mg/kg), with a corresponding favorable half-life of 4.7 hours [1]. BAY-1316957 is also reported to have good oral bioavailability, but quantitative F% and t1/2 values are not publicly disclosed in vendor datasheets, limiting direct cross-study comparison . The published quantitative PK parameters for EP4 receptor antagonist 1 enable precise dose projection for in vivo efficacy studies.

Oral Bioavailability Pharmacokinetics (PK) Half-Life (t1/2)

Human vs. Mouse EP4 Potency Profile

EP4 receptor antagonist 1 exhibits species-dependent potency, inhibiting human EP4 receptor with an IC50 of 6.1 ± 0.2 nM and mouse EP4 receptor with an IC50 of 16.2 ± 1.7 nM in the calcium flux assay (CHO-Gα16 cells overexpressing the respective receptor) [1][2]. This represents a 2.7-fold potency reduction for the mouse ortholog. In comparison, grapiprant is optimized for canine EP4 (IC50 = 35 nM, Ki = 24 nM against dog recombinant EP4) and lacks published potency data for mouse EP4 under identical assay conditions [3]. The defined human-mouse potency relationship for EP4 receptor antagonist 1 supports reliable translation from murine in vivo studies to human target engagement predictions.

Species-Specific Pharmacology Cross-Reactivity Mouse EP4 Receptor

Immunosuppressive Gene Expression Reversal

EP4 receptor antagonist 1 (10 µM) decreases GM-CSF-induced expression of key immunosuppressive and pro-tumorigenic genes in RAW 264.7 macrophages, including Il1b, Il4ra, Il6, Arg1, Cox2, and Il10 [1][2]. This transcriptomic modulation profile is mechanistically aligned with the compound's intended application in cancer immunotherapy, where EP4 antagonism is hypothesized to reverse PGE2-driven M2-like macrophage polarization and immunosuppressive cytokine production [3]. Comparable transcriptomic data for CJ-42794, BAY-1316957, or grapiprant in RAW 264.7 macrophages have not been published, establishing EP4 receptor antagonist 1 as the compound with more extensive in vitro immunomodulatory characterization.

Immunosuppressive Gene Expression Tumor Microenvironment RAW 264.7 Macrophages

EP4 Receptor Antagonist 1: Application Scenarios for Procurement


Cancer Immunotherapy Preclinical Efficacy

EP4 receptor antagonist 1 is specifically validated for cancer immunotherapy applications in syngeneic murine tumor models. In the CT26 colon carcinoma model, oral administration at 50-150 mg/kg QD for 14 days produces tumor growth inhibition of 54.7-63.8% as monotherapy, with CD8+ T cell tumor infiltration enhancement observed [1]. The compound is well-tolerated at efficacious doses without significant body weight loss, supporting its use in combination immunotherapy regimens with PD-1/PD-L1 checkpoint inhibitors or other immunomodulatory agents [1][2].

β-Arrestin Signaling Functional Profiling

Investigators studying GPCR functional selectivity and biased signaling should consider EP4 receptor antagonist 1 for β-arrestin recruitment assays, where it demonstrates potent inhibition of PGE2-stimulated β-arrestin recruitment in HEK293-EP4 cells with an IC50 of 0.4 ± 0.1 nM [1]. This functional readout is mechanistically distinct from cAMP accumulation (IC50 = 18.7 ± 0.6 nM) and calcium flux (IC50 = 6.1 nM) endpoints, enabling interrogation of signaling pathway-specific antagonism [1][2].

Immunosuppressive Tumor Microenvironment Modulation

For studies examining EP4-mediated regulation of tumor-associated macrophage polarization and immunosuppressive gene expression, EP4 receptor antagonist 1 provides a well-characterized tool compound. At 10 µM, the compound decreases GM-CSF-induced expression of Il1b, Il4ra, Il6, Arg1, Cox2, and Il10 in RAW 264.7 macrophages, providing a validated in vitro model for interrogating EP4-dependent transcriptional programs relevant to immune evasion [1][2][3].

Technical Documentation Hub

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58 linked technical documents
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